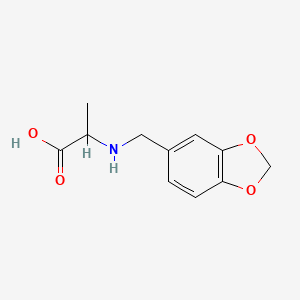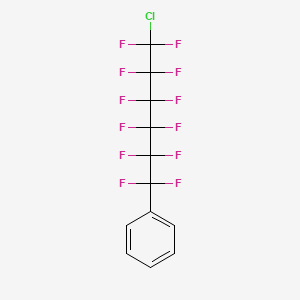
(6-Chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexyl)benzene is a fluorinated organic compound characterized by the presence of a benzene ring substituted with a 6-chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexyl group. This compound is notable for its high degree of fluorination, which imparts unique chemical and physical properties, such as high thermal stability, chemical inertness, and low surface energy.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexyl)benzene typically involves the following steps:
Fluorination: The starting material, hexylbenzene, undergoes a fluorination reaction using elemental fluorine or a fluorinating agent such as cobalt trifluoride (CoF3) to introduce fluorine atoms into the hexyl chain.
Chlorination: The fluorinated hexylbenzene is then subjected to chlorination using chlorine gas (Cl2) or a chlorinating agent like sulfuryl chloride (SO2Cl2) to introduce the chlorine atom at the desired position.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer during the fluorination and chlorination steps. The use of catalysts and optimized reaction conditions can enhance yield and purity.
化学反応の分析
Types of Reactions
(6-Chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide (OH-) or amines (NH2-).
Oxidation Reactions: The benzene ring can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or hydrogen gas (H2) with a palladium catalyst.
Major Products
Substitution: Formation of hydroxylated or aminated derivatives.
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of partially or fully reduced derivatives.
科学的研究の応用
(6-Chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexyl)benzene has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of advanced materials, including fluorinated polymers and surfactants.
Biology: Investigated for its potential use in drug delivery systems due to its chemical stability and biocompatibility.
Medicine: Explored for its potential as a diagnostic agent in imaging techniques such as MRI, owing to its unique magnetic properties.
Industry: Utilized in the production of high-performance coatings, lubricants, and sealants due to its low surface energy and chemical resistance.
作用機序
The mechanism of action of (6-Chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexyl)benzene involves its interaction with molecular targets through non-covalent interactions such as van der Waals forces and hydrophobic interactions. The high degree of fluorination enhances its ability to interact with hydrophobic regions of biomolecules, potentially affecting their structure and function.
類似化合物との比較
Similar Compounds
- (6-Chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexyl)oxyl-benzene
- (6-Chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexyl)oxy-tetrafluoroethanesulfonate
Uniqueness
(6-Chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexyl)benzene is unique due to its specific substitution pattern and the presence of both chlorine and multiple fluorine atoms. This combination imparts distinct chemical properties, such as enhanced thermal stability and resistance to chemical degradation, making it suitable for specialized applications in various fields.
特性
CAS番号 |
904-75-6 |
|---|---|
分子式 |
C12H5ClF12 |
分子量 |
412.60 g/mol |
IUPAC名 |
(6-chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexyl)benzene |
InChI |
InChI=1S/C12H5ClF12/c13-12(24,25)11(22,23)10(20,21)9(18,19)8(16,17)7(14,15)6-4-2-1-3-5-6/h1-5H |
InChIキー |
QYJRZWYQEPDEAZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(C(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



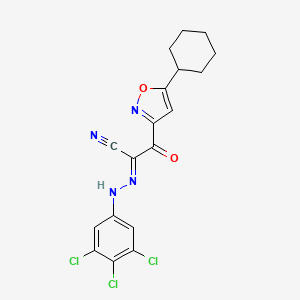
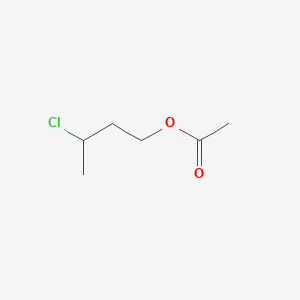
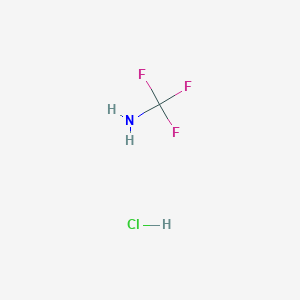
![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B14751852.png)
![3-Amino-4-{[(triphenylmethyl)sulfanyl]methyl}furan-2(5H)-one](/img/structure/B14751857.png)
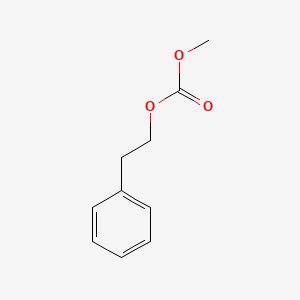
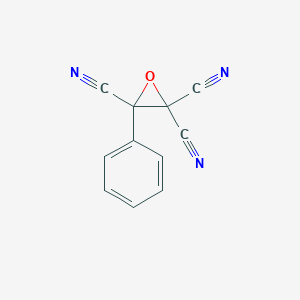
![(Z)-but-2-enedioic acid;[(1R,2R,4R)-2-[2-[3-(4,7-dimethoxy-1H-benzimidazol-2-yl)propyl-methylamino]ethyl]-5-phenyl-2-bicyclo[2.2.2]oct-5-enyl] 2-methylpropanoate](/img/structure/B14751869.png)
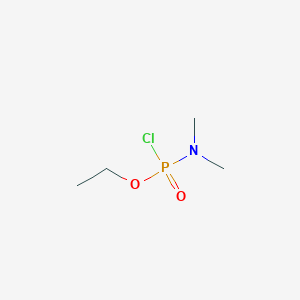
![(1S,4S,5S,6R,9S,10R,13S)-5,9-dimethyl-6-[(Z)-2-methylbut-2-enoyl]oxy-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B14751889.png)


